molecular formula C37H50N2O10.C6H8O7 B1142303 METHYLLYCACONITINE CITRATE CAS No. 112825-05-5

METHYLLYCACONITINE CITRATE

Cat. No. B1142303
CAS RN: 112825-05-5
M. Wt: 874.93
InChI Key:
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Description

Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium (larkspurs). It is toxic to animals, and the acute toxicity varies with species . It has been explored as a possible therapeutic agent for the treatment of spastic paralysis, and it has been shown to have insecticidal properties . Most recently, it has become an important molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor .


Synthesis Analysis

The first isolation of MLA was probably made by Richard Manske at the National Research Laboratories in Ottawa, Canada, in 1938 . A more modern isolation procedure is described by Pelletier and his co-workers, who used seeds of the “garden larkspur”, Consolida ambigua (also referred to as Delphinium ajacis) as their plant source .


Molecular Structure Analysis

The complete molecular structure for MLA, correct in all but one detail, was first published by Kuzovkov and Platonova in 1959 . The research groups of Pelletier and of Edwards and Przybylska independently corrected the stereochemistry of the methoxy group at C-1 from the β- to α- configuration .


Chemical Reactions Analysis

MLA acts as a nicotinic receptor antagonist that reduces synaptic efficacy and blocks neuromuscular transmission .


Physical And Chemical Properties Analysis

MLA is soluble in chloroform, but does not dissolve well in water . The free base of MLA has not been obtained in crystalline form, and in its amorphous form it melts ultimately at 128 °C . The hydriodide salt has a melting point of 201 °C .

Scientific Research Applications

Neuroprotective Mechanisms

MLA has been found to have neuroprotective effects. It acts as an antagonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in neuroinflammation and neurodegenerative diseases . The anti-inflammatory and neuroprotective properties of MLA have been confirmed in neuroinflammation and Parkinson’s disease (PD) mouse models .

Anti-Inflammatory Effects

MLA has demonstrated anti-inflammatory effects in various studies. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and primary microglia . It also blocks TNF-induced phosphorylation of NFκB inhibitor alpha (IκBα), an important intermediary in NFκB signaling .

Cell-Specific Anti-Inflammatory Effects

Interestingly, MLA has been found to have cell-specific anti-inflammatory effects. While it has anti-inflammatory effects in macrophages, these effects are only partially reversed by α7 antagonists, suggesting that MLA also has anti-inflammatory effects independent of these receptors depending on the cellular context .

Neuromuscular Transmission

MLA has been shown to reduce synaptic efficacy and block neuromuscular transmission . This suggests potential applications in the study of neuromuscular diseases and the development of treatments.

Protection Against Bacterial Infections

MLA has been found to have protective effects on endothelial cells infected with E. coli. It has been suggested that the α7nAChR–CISH axis could explain the protective effects of MLA on E. coli-induced injuries and disruptions of the blood-brain barrier .

Potential Therapeutic Applications

Given its neuroprotective, anti-inflammatory, and antibacterial effects, MLA has potential therapeutic applications in a range of conditions, including neurodegenerative diseases such as Parkinson’s disease, inflammatory conditions, and bacterial infections .

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

properties

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLZNJHDLEWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23514480

Q & A

Q1: How does MLA interact with α7nAChR?

A1: MLA binds competitively to the agonist binding site on the α7nAChR, preventing the binding of endogenous agonists like acetylcholine and exogenous agonists like nicotine. [, , , , , , , ] This competitive antagonism inhibits the activation of the receptor and its downstream signaling cascades.

Q2: What are the downstream effects of MLA's antagonism of α7nAChR?

A2: The downstream effects are diverse and depend on the specific cell type and physiological context. Some key effects observed in the provided research include:

  • Inhibition of neuronal signaling: MLA can inhibit the excitatory effects of nicotine on neurons, influencing neurotransmission and synaptic plasticity. [, , ]
  • Modulation of inflammation: MLA can influence inflammatory responses by modulating the cholinergic anti-inflammatory pathway, impacting cytokine release and immune cell activity. [, , , , , , , , , ]
  • Impact on cell proliferation and migration: MLA can affect cell proliferation and migration in various cell types, including cancer cells, potentially influencing tumor development and progression. [, ]
  • Influence on learning and memory: MLA can impact learning and memory processes by modulating cholinergic signaling in brain regions involved in cognition. [, ]

Q3: What is the molecular formula and weight of MLA?

A3: The molecular formula of MLA is C39H54N2O11, and its molecular weight is 726.86 g/mol.

Q4: Is there information about MLA's material compatibility, stability, or catalytic properties in the provided research?

A4: The provided research primarily focuses on the pharmacological effects of MLA and its interaction with α7nAChR. Information regarding material compatibility, stability under various conditions, or potential catalytic properties is not extensively discussed.

Q5: Has computational chemistry been employed to study MLA?

A5: While the provided research doesn't delve into specific computational studies on MLA, it mentions structure-activity relationship (SAR) studies. [, , ] These studies investigate how modifications to the chemical structure of MLA and related compounds affect their binding affinity, potency, and selectivity for α7nAChR.

Q6: What information is available regarding SHE regulations, PK/PD, and in vitro/vivo efficacy of MLA?

A6: The provided research focuses on the scientific mechanisms of action and biological effects of MLA, with limited emphasis on regulatory aspects, detailed pharmacokinetic/pharmacodynamic profiles, or extensive clinical trial data.

Q7: Is there information about MLA resistance, toxicology, drug delivery strategies, or related biomarkers in the research?

A7: The research primarily investigates the acute effects of MLA. Information regarding the development of resistance, long-term toxicity profiles, specific drug delivery strategies targeting α7nAChR, or biomarkers for monitoring MLA's effects is not extensively discussed.

Q8: What analytical methods are used to study MLA, and is there information about its quality control, immunogenicity, or drug interactions?

A8: While the research doesn't detail specific analytical methods for MLA quantification, techniques like ELISA and Western Blotting are mentioned for studying its downstream effects. [, , ] Information regarding quality control measures, MLA's potential immunogenicity, or its interactions with drug transporters and metabolizing enzymes is limited in the provided research.

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